4-Chloroanisole-2,3,5,6-d4
Description
Significance of Stable Isotope Labeling in Contemporary Chemical Science
Stable isotope labeling is a technique that involves the replacement of one or more atoms in a molecule with their non-radioactive (stable) isotopes. acanthusresearch.com Common stable isotopes used in chemical and biological sciences include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com This substitution results in a compound that is chemically very similar to its unlabeled counterpart but possesses a higher mass. acanthusresearch.com This mass difference allows labeled compounds to be distinguished from their natural-abundance analogues using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgdiagnosticsworldnews.com
The applications of stable isotope labeling are extensive and diverse. symeres.comsilantes.com They are crucial for:
Mechanistic Studies: The introduction of deuterium can lead to a kinetic isotope effect, which provides valuable insights into reaction mechanisms and kinetics. symeres.comthieme-connect.com
Metabolic Research: Labeled compounds enable the tracing of metabolic pathways, offering a deeper understanding of how substances are processed within biological systems. symeres.comsilantes.com
Quantitative Analysis: Stable isotope-labeled molecules are widely used as internal standards in quantitative analytical methods, particularly in chromatography coupled with mass spectrometry. acanthusresearch.comunam.mx This allows for precise and accurate measurement of the concentration of target analytes in complex matrices.
Environmental and Agrochemical Research: The use of stable isotopes helps in tracking the fate of agrochemicals and pollutants in the environment, providing data on their persistence and impact. symeres.com
Overview of Deuterated Anisole (B1667542) Derivatives: Synthetic and Analytical Significance
Anisole and its derivatives are a class of aromatic ethers that are prevalent in various fields, including pharmaceuticals and materials science. The deuteration of anisole derivatives has become increasingly important for both synthetic and analytical purposes. nih.gov The synthesis of these deuterated compounds can be achieved through several methods, including hydrogen-deuterium exchange reactions and chemical synthesis using isotope-containing building blocks. acanthusresearch.com Palladium-catalyzed methods have shown particular efficacy in the late-stage deuteration of arenes, including anisole derivatives, using D₂O as a convenient deuterium source. acs.org
Analytically, deuterated anisole derivatives serve as excellent internal standards for quantitative studies. Their chemical behavior is nearly identical to the non-deuterated analytes, allowing them to compensate for variations in sample preparation and instrument response. For instance, deuterated chloroanisoles are used to accurately quantify their non-deuterated counterparts, which can be taste and odor-causing contaminants in drinking water or indicators of environmental pollution. standingcommitteeofanalysts.co.uk
Specific Research Context: 4-Chloroanisole-2,3,5,6-d4 as a Model Compound and Analytical Tool
This compound is a deuterated analog of 4-chloroanisole (B146269) where four hydrogen atoms on the aromatic ring have been replaced by deuterium atoms. cymitquimica.com This specific labeling pattern makes it an ideal internal standard for the analysis of 4-chloroanisole. The parent compound, 4-chloroanisole, is an electron-rich chloroarene that is a subject of interest in studies of environmental chemistry and as a potential disinfection byproduct in water treatment. sigmaaldrich.compharmaffiliates.com
The primary application of this compound is as an internal standard in analytical methods like gas chromatography-mass spectrometry (GC-MS). Its use allows for the precise quantification of 4-chloroanisole in various matrices. The significant mass difference between the deuterated standard and the unlabeled analyte ensures clear separation of their signals in the mass spectrometer, leading to highly accurate and reliable results.
Properties of 4-Chloroanisole and its Deuterated Analog
| Property | 4-Chloroanisole | This compound |
| Chemical Formula | C₇H₇ClO | C₇H₃D₄ClO |
| Molecular Weight | 142.58 g/mol sigmaaldrich.com | 146.61 g/mol (calculated) |
| CAS Number | 623-12-1 nih.gov | 1219804-86-0 cymitquimica.com |
| Primary Use | Chemical intermediate, research compound sigmaaldrich.com | Isotopically labeled research compound, internal standard cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-deuterio-1-(trideuteriomethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i1D3,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGAYAGBVIXNAQ-VZOYEPQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC=C1OC([2H])([2H])[2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloroanisole 2,3,5,6 D4
Strategies for Regioselective Deuterium (B1214612) Incorporation into Aromatic Systems
A prominent strategy for deuterium incorporation is the direct, late-stage C-H deuteration of arenes, often catalyzed by transition metals like palladium. acs.orgnih.gov This approach is advantageous as it allows for the deuteration of already assembled molecular frameworks.
Recent advancements have described palladium-catalyzed methods that utilize deuterium oxide (D₂O) as a cost-effective and readily available deuterium source. acs.orgnih.gov These protocols often employ highly active N,N-bidentate ligands with an N-acylsulfonamide group, which enable a high degree of deuterium incorporation through a reversible C-H activation process. researchgate.net Studies have shown that anisole (B1667542) derivatives, in particular, can achieve excellent levels of deuteration using these systems. nih.govresearchgate.net The reaction typically proceeds under mild conditions and demonstrates a broad tolerance for various functional groups, making it a versatile method for labeling complex molecules. acs.orgnih.gov For 4-chloroanisole (B146269), this method would directly exchange the hydrogen atoms at the 2, 3, 5, and 6 positions with deuterium.
Table 1: Example Conditions for Palladium-Catalyzed Arene Deuteration
| Parameter | Condition Set A (Electron-Rich Substrates) | Condition Set B (Electron-Poor Substrates) |
|---|---|---|
| Catalyst | Pd(OAc)₂ | Pd(OAc)₂ |
| Ligand | N-acylsulfonamide Ligand (L3) | N-acylsulfonamide Ligand |
| Additive | AgF | K₂CO₃ |
| Deuterium Source | D₂O | D₂O |
| Solvent | Toluene (B28343) | HFIP |
| Temperature | Lower Temperatures (e.g., 40-80°C) | Higher Temperatures (e.g., 100-130°C) |
This table represents generalized conditions based on studies of various arenes and may require optimization for 4-chloroanisole. nih.govresearchgate.net
An alternative to direct C-H deuteration is to build the molecule from already deuterated precursors. One such route involves the O-methylation of a deuterated phenol. In this scenario, the synthesis would commence with 4-chlorophenol-2,3,5,6-d₄, which is then methylated to yield the final product.
Another precursor-based approach involves using a deuterated methylating agent to introduce a labeled methyl group. nih.gov While this would produce 4-Chloroanisole-d₃ (on the methyl group), the principle can be extended. For the synthesis of 4-Chloroanisole-2,3,5,6-d4, the starting material would be a fully deuterated 4-chlorophenol, which can be synthesized through various means, followed by a standard Williamson ether synthesis or other O-methylation techniques using a non-deuterated reagent like dimethyl sulfate (B86663) or methyl iodide. researchgate.net The vapor-phase methylation of phenols over solid catalysts is also a well-established industrial process that can be adapted for this purpose. daneshyari.comresearchgate.net
Halogen-deuterium exchange is a classic method for introducing deuterium into specific positions on an aromatic ring. This reaction typically involves treating an aryl halide with a deuterium source in the presence of a catalyst or a reducing agent. For example, tributyltin hydride can mediate halogen-deuterium exchange using a deuterated solvent like THF-d8 as the deuterium source. documentsdelivered.com
To synthesize this compound using this method, a suitable precursor would be a multi-halogenated 4-chloroanisole, such as 2,3,5,6-tetrabromo-4-chloroanisole. The four bromine atoms could then be selectively exchanged for deuterium atoms. However, the synthesis of such a heavily halogenated precursor can be challenging, and this route is often less direct than modern C-H activation methods for this specific labeling pattern.
Optimization of Synthetic Conditions for Enhanced Yield and Isotopic Purity
Achieving high yield and exceptional isotopic purity is paramount in the synthesis of labeled compounds. Optimization of reaction conditions is a critical step, regardless of the chosen synthetic route. researchgate.netscielo.br
Key parameters that are typically optimized include:
Temperature: Reaction rates are highly dependent on temperature. Finding the optimal temperature balances reaction speed with the potential for side reactions or deuterium scrambling. researchgate.net
Reaction Time: Monitoring the reaction progress allows for determination of the point of maximum conversion without the formation of degradation products from prolonged reaction times. scielo.br
Catalyst and Ligand Choice: In palladium-catalyzed reactions, the choice of the palladium precursor and the specific ligand can dramatically influence catalytic activity and regioselectivity. nih.govresearchgate.net
Solvent: The solvent can affect the solubility of reagents and the stability of intermediates. For instance, in Pd-catalyzed deuteration, different solvents like toluene or hexafluoroisopropanol (HFIP) may be optimal for different substrates. researchgate.net
For instance, in palladium-catalyzed C-H deuteration, it was found that more electron-rich substrates could be effectively deuterated under milder conditions (lower temperature, different additive) compared to more challenging electron-poor substrates, highlighting the importance of substrate-specific optimization. nih.govresearchgate.net
Analytical Verification of Isotopic Purity and Labeling Pattern in Synthetic Products
Following synthesis, the verification of the product's identity, isotopic purity, and the specific location of the deuterium labels is essential. A combination of spectroscopic and spectrometric techniques is employed for this purpose.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly with a gentle ionization source like electrospray ionization (ESI), is a powerful tool for determining isotopic purity. nih.gov It allows for the clear distinction between the unlabeled compound and its deuterated isotopologues (D₀, D₁, D₂, etc.) based on their mass-to-charge ratios. The relative abundance of these ions is used to calculate the percentage of deuterium incorporation. nih.govepj-conferences.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for confirming the labeling pattern. In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons at positions 2, 3, 5, and 6 would be absent or significantly diminished. The integration of any residual proton signals against a non-deuterated internal standard or the remaining proton signals (e.g., the methoxy (B1213986) group protons) allows for the quantification of the deuterium incorporation at specific sites. epj-conferences.org ²H (Deuterium) NMR can also be used to directly observe the signals from the incorporated deuterium atoms.
Gas Chromatography (GC): GC is often used to determine the chemical purity of the final product. africanjournalofbiomedicalresearch.com When coupled with a mass spectrometer (GC-MS), it can simultaneously provide information on both chemical purity and isotopic enrichment.
These analytical methods provide a comprehensive characterization of the synthesized this compound, ensuring it meets the stringent quality requirements for its intended use as a research compound and internal standard. guidechem.com
Advanced Analytical Applications of 4 Chloroanisole 2,3,5,6 D4
Internal Standard in Quantitative Mass Spectrometry (GC-MS, LC-MS/MS)
The use of stable isotope-labeled internal standards is considered the gold standard in quantitative mass spectrometry, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). cdc.gov 4-Chloroanisole-2,3,5,6-d4 is an ideal internal standard for the quantification of its non-deuterated counterpart, 4-chloroanisole (B146269), and other related chloroanisoles. researchgate.net
An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to all samples, standards, and blanks. scioninstruments.com Its purpose is to correct for variations that can occur during sample preparation, extraction, and instrumental analysis. scioninstruments.comnih.gov Since the internal standard is affected in the same way as the analyte, the ratio of their signals is used for quantification, leading to more accurate and precise results. scioninstruments.com For GC-MS methods, using a deuterated form of the target analyte is a very common practice. scioninstruments.com
Method Development for Trace Analysis in Complex Matrices
The analysis of trace levels of contaminants, such as chloroanisoles in complex matrices like wine, food, and environmental samples, presents significant analytical challenges. cdc.govresearchgate.net These matrices contain numerous interfering compounds that can affect the accuracy and precision of the analysis. The use of this compound is crucial in developing robust analytical methods for such applications.
For instance, in the analysis of chloroanisoles in wine, which are responsible for "cork taint," methods like solid-phase microextraction (SPME) coupled with GC-MS are employed. researchgate.net The addition of a deuterated internal standard like 2,4,6-trichloroanisole-d5 (B29328) at the beginning of the sample preparation process allows for accurate quantification even at nanogram-per-liter levels. researchgate.net This approach effectively compensates for any loss of analyte during the multi-step sample preparation and for variations in instrument response. researchgate.net
Isotope Dilution Mass Spectrometry (IDMS) Principles and Application
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched standard (the "spike" or "tracer") to a sample. nist.govcore.ac.ukosti.gov this compound is specifically designed for use in IDMS applications for the determination of 4-chloroanisole.
The core principle of IDMS involves altering the natural isotopic abundance of the analyte in the sample by adding the deuterated standard. core.ac.uk The mass spectrometer measures the new isotope ratio of the analyte and the internal standard in the mixture. osti.gov Because the amount of the added isotopic standard is precisely known, the initial concentration of the native analyte in the sample can be calculated with high accuracy and precision. core.ac.ukosti.gov A key advantage of IDMS is that after the sample and the isotopic standard are homogenized, any subsequent loss of the analyte during sample purification or analysis does not affect the measured isotope ratio, and therefore does not compromise the quantitative result. core.ac.ukosti.gov This makes IDMS a primary method of measurement, traceable to the International System of Units (SI). nist.gov
The application of IDMS with this compound is particularly valuable in food safety for the accurate quantification of chloroanisole residues and in environmental monitoring to ensure compliance with regulatory limits. udspub.com
Calibration and Validation Protocols for Analytical Methods
For an analytical method to be considered reliable, it must undergo a thorough validation process. unodc.orgdemarcheiso17025.com The use of this compound is an integral part of the validation of methods for chloroanisole analysis. Validation protocols, such as those outlined by the International Council for Harmonisation (ICH) and other regulatory bodies, typically assess the following parameters: demarcheiso17025.comich.org
Specificity/Selectivity: The ability to unequivocally measure the analyte in the presence of other components. ich.org The distinct mass of this compound ensures high specificity in mass spectrometric detection.
Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte over a specified range. ich.org A calibration curve is generated by plotting the response ratio (analyte/internal standard) against the analyte concentration.
Accuracy: The closeness of the measured value to the true value. ich.org Accuracy is often determined by analyzing certified reference materials (CRMs) or by performing recovery studies on spiked samples.
Precision: The degree of agreement among a series of measurements. It is typically expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). ich.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. researchgate.net
An example of a validation study for chloroanisoles in wine using a deuterated internal standard demonstrated the method to be specific, accurate, and linear, with a limit of quantification around 1.45 ng/L for the studied molecules. oeno-one.eu
Table 1: Typical Validation Parameters for a GC-MS Method Using this compound
| Validation Parameter | Typical Acceptance Criteria | Role of this compound |
| Linearity (r²) | > 0.99 | Ensures consistent response ratio across the calibration range. |
| Accuracy (% Recovery) | 80-120% | Corrects for analyte loss during sample preparation, improving accuracy. |
| Precision (%RSD) | < 15% | Compensates for instrumental and procedural variability, enhancing precision. |
| LOD/LOQ | Dependent on application | The internal standard signal helps to establish a stable baseline for determining low-level detection. |
This table presents typical values; specific criteria may vary depending on the regulatory guidelines and the analytical application.
Application in Environmental Monitoring Research (focused on methodology for detection and quantitation)
4-Chloroanisole and other chloroanisoles can be present in the environment as transformation products of chlorophenols, which have been used as pesticides and wood preservatives. Due to their potential environmental impact and strong, unpleasant odors, sensitive methods are required for their monitoring in matrices such as water and soil. nih.govresearchgate.net
This compound is used as an internal standard in methods developed for environmental monitoring to ensure accurate quantification at very low concentration levels (ng/L or pg/L). nih.govenv.go.jp Techniques such as headspace solid-phase microextraction (HS-SPME) coupled with GC-MS are optimized for the determination of odorous anisoles in water. nih.gov In such methods, the addition of a suitable internal standard is crucial for achieving reliable quantification. nih.gov While one study on mixed chloro-bromoanisoles used p-iodoanisole as an internal standard, the principle of using a compound to correct for analytical variability is the same, and a deuterated analog like this compound would be an even more ideal choice due to its closer physicochemical similarity to the analyte. nih.gov
Table 2: Research Findings on Chloroanisole Detection in Environmental Samples
| Study Focus | Matrix | Analytical Technique | Internal Standard Used | Key Finding |
| Odorous trihalogenated anisoles | Water | HS-SPME-GC-MS | p-Iodoanisole | Method suitable for simultaneous determination below odor threshold. nih.gov |
| Odorous compounds including 2,4,6-trichloroanisole | Water | Liquid-liquid extraction GC-MS | Fluorobenzene | Rapid and sensitive method with a detection limit of 1.0 ng/L for 2,4,6-trichloroanisole. researchgate.net |
| Chlorophenols (precursors to chloroanisoles) | Urine | LC-MS/MS | d4-4-Chlorophenol | Method for assessing human exposure to related compounds. researchgate.net |
Quality Control and Analytical Validation in Research Laboratories
In research laboratories, ensuring the quality and reproducibility of analytical data is paramount. nih.gov The use of this compound plays a significant role in the quality control (QC) and analytical validation of biochemical assays. nih.goveurachem.org
A continuous quality control program often involves the analysis of QC samples with known concentrations of the analyte along with every batch of experimental samples. By spiking these QC samples with this compound, the laboratory can monitor the performance of the analytical method over time. Any significant deviation in the recovery of the internal standard or the calculated concentration of the QC sample can indicate a problem with the sample preparation, instrument, or reagents.
Analytical validation in a research setting, while perhaps less stringent than in a regulated environment, still requires the assessment of key performance characteristics like precision and accuracy. nih.gov Using a stable isotope-labeled internal standard like this compound simplifies this process and provides greater confidence in the research findings. nih.gov This is especially critical when dealing with new or complex sample types where matrix effects are unknown or variable. eurachem.org
Mechanistic Studies Utilizing Deuterated 4 Chloroanisole 2,3,5,6 D4
Elucidation of Reaction Pathways and Intermediates
The strategic placement of deuterium (B1214612) atoms in 4-Chloroanisole-2,3,5,6-d4 provides a unique spectroscopic and kinetic signature that allows for the meticulous tracking of the molecule's fate during chemical transformations. This has proven invaluable in distinguishing between proposed reaction mechanisms and identifying fleeting intermediate species.
Nucleophilic aromatic photosubstitution (SNAr) reactions are a class of light-induced transformations where a nucleophile replaces a leaving group on an aromatic ring. The use of deuterated substrates like this compound is crucial for elucidating the mechanism of these reactions. The primary photochemical step often involves the homolytic cleavage of the C-Cl bond, which generates a triplet radical pair within the solvent cage. In the presence of a nucleophile, the subsequent steps can vary.
Studies on related chloroaromatic compounds suggest that the presence of deuterium on the aromatic ring can influence the lifetime and reactivity of the excited state and any radical intermediates. For instance, the phototransformation of aryl chlorides can be significantly different when adsorbed on various surfaces compared to in solution, with the formation of radical cations being a key step. While specific studies on the photosubstitution of this compound are not abundant in publicly available literature, the principles derived from similar systems would apply. The analysis of the product distribution and the measurement of kinetic isotope effects (see section 4.2) would help to distinguish between a direct nucleophilic attack on the excited state and a mechanism involving radical intermediates.
Oxidative dechlorination is a critical process for the environmental remediation of chlorinated aromatic compounds. The mechanism of this process can be investigated using deuterated compounds like this compound. The initial step in oxidative dechlorination often involves the attack of an oxidizing agent, such as a hydroxyl radical, on the aromatic ring.
The position of the deuterium atoms in this compound allows researchers to probe for any kinetic isotope effect associated with the C-D bond cleavage. If the cleavage of a C-H (or C-D) bond is part of the rate-determining step, a significant kinetic isotope effect would be observed. This would provide strong evidence for a mechanism that involves hydrogen abstraction or the formation of an intermediate where the C-H(D) bond is broken. Conversely, the absence of a significant KIE would suggest that C-H(D) bond cleavage is not rate-limiting. For example, in the radiolytic degradation of 4-chloroanisole (B146269), OH radicals add to the aromatic ring to form hydroxycyclohexadienyl radicals. The subsequent elimination of HCl or CH3OH forms different phenoxyl radicals. Utilizing the deuterated analog would allow for a more detailed analysis of the branching ratios and the stability of these radical intermediates.
The study of the thermal decomposition of anisole (B1667542) and its deuterated analogs provides fundamental insights into the radical chemistry that governs the formation of aromatic compounds and pollutants at high temperatures. Pyrolysis studies of anisole, d3-anisole (C₆H₅OCD₃), and d₈-anisole (C₆D₅OCD₃) have been conducted to unravel these complex reaction networks.
The initial and most critical step in the thermal decomposition of anisole is the cleavage of the O-CH₃ bond, leading to the formation of a phenoxy radical and a methyl radical. The phenoxy radical can then undergo further reactions, including the ejection of carbon monoxide to form a cyclopentadienyl (B1206354) radical. At elevated temperatures (around 1200-1300 °C), the cyclopentadienyl radical can decompose into a propargyl radical and acetylene.
The use of deuterated anisoles, such as d₈-anisole which is structurally analogous to this compound in terms of aromatic deuteration, has been instrumental in identifying the subsequent reaction pathways. For instance, the recombination of two cyclopentadienyl radicals is a significant pathway for the formation of naphthalene. Furthermore, the addition of a methyl radical to a cyclopentadienyl radical can lead to the formation of methylcyclopentadiene, which can then undergo ring expansion to form benzene (B151609). The detection of deuterated intermediates and products in the pyrolysis of d₈-anisole confirms these reaction pathways.
Table 1: Key Intermediates and Products in the Thermal Decomposition of Anisole and its Deuterated Analogs
| Reactant | Primary Radical Intermediates | Key Secondary Products | Reference |
|---|---|---|---|
| Anisole (C₆H₅OCH₃) | Phenoxy radical (C₆H₅O•), Methyl radical (CH₃•) | Benzene, Naphthalene, Phenol, Cresols | |
| d₈-Anisole (C₆D₅OCD₃) | d₅-Phenoxy radical (C₆D₅O•), d₃-Methyl radical (CD₃•) | d₆-Benzene, d₈-Naphthalene |
Kinetic Isotope Effect (KIE) Investigations for Reaction Rate Determination
The Kinetic Isotope Effect (KIE) is a powerful tool for determining reaction mechanisms by comparing the rate of a reaction with a light isotope (like hydrogen) to the rate with a heavy isotope (like deuterium). A significant KIE (typically kH/kD > 2) indicates that the bond to the isotope is broken in the rate-determining step of the reaction.
In the context of this compound, the measurement of the KIE can provide crucial information about the transition state of a reaction. For nucleophilic aromatic substitution reactions, the absence of a primary KIE for the aromatic C-D bonds would suggest a mechanism where the cleavage of these bonds is not involved in the rate-limiting step. However, a secondary KIE might be observed. Secondary KIEs arise from changes in the vibrational environment of the C-D bonds between the ground state and the transition state and can provide information about changes in hybridization at the carbon atom.
For example, in an SNAr reaction, if the addition of the nucleophile to form a Meisenheimer-like intermediate is the rate-determining step, a small inverse or normal secondary KIE might be expected due to the change in hybridization of the carbon atom from sp² to sp³. Conversely, if the departure of the leaving group is rate-limiting, a different secondary KIE might be observed.
Table 2: Expected Kinetic Isotope Effects for Different Mechanistic Steps in Reactions of this compound
| Reaction Type | Rate-Determining Step | Expected KIE (kH/kD) at Aromatic Positions | Mechanistic Implication |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile Addition | Small (near 1) | C-D bond not broken |
| Oxidative Dechlorination | Hydrogen Abstraction from the Ring | Large (>2) | C-D bond breaking is rate-limiting |
| Electrophilic Aromatic Substitution | Electrophile Addition | Small (near 1) | C-D bond not broken |
Biomethylation Mechanisms of Related Chlorophenols in Environmental Systems (focus on chemical transformations)
The biomethylation of chlorophenols to chloroanisoles is a significant environmental process, often leading to compounds with strong, unpleasant odors. Understanding the chemical transformations involved in this process is crucial for environmental science. The use of isotopically labeled compounds can help trace the origin of the methyl group and elucidate the enzymatic mechanisms.
Furthermore, studying the enzymatic O-methylation of a deuterated chlorophenol, such as 2,4,6-trichlorophenol-d₂, could provide insights into the substrate binding and the catalytic mechanism of the methyltransferase enzymes involved. While this does not directly involve this compound, it highlights the utility of deuterated analogs in probing these environmental chemical transformations.
Spectroscopic and Structural Characterization of 4 Chloroanisole 2,3,5,6 D4
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium (B1214612) (²H or D) NMR spectroscopy serves as a direct method for observing the deuterium nuclei within a molecule. For highly deuterated compounds where proton signals are weak, ²H NMR is a powerful alternative for structure verification and enrichment determination. sigmaaldrich.com In the case of 4-Chloroanisole-2,3,5,6-d4, the ²H NMR spectrum would be expected to show a single resonance signal corresponding to the four equivalent deuterium atoms on the aromatic ring.
The chemical shift of this signal provides information about the electronic environment of the deuterium nuclei. The integration of the peak area in ²H NMR, when performed under appropriate experimental conditions, can be used to quantify the abundance of deuterium at the labeled positions, thus confirming the degree of isotopic enrichment. sigmaaldrich.com This technique is particularly advantageous as it provides a clean spectrum where only the deuteron (B1233211) signals are observed, free from interference from proton signals. sigmaaldrich.com
While the aromatic protons are substituted in this compound, ¹H NMR spectroscopy remains crucial for confirming the absence of signals in the aromatic region and for characterizing the methoxy (B1213986) group protons. The ¹H NMR spectrum would show a singlet for the methoxy (-OCH₃) protons, and the aromatic region (typically ~6.8-7.3 ppm for the parent compound) would be largely silent, save for small residual signals from any incompletely deuterated species. chemicalbook.com The presence of these residual signals can be used as another measure of isotopic purity.
¹³C NMR spectroscopy provides a complete map of the carbon skeleton. oregonstate.edu In this compound, all seven carbon signals can be observed. The carbons directly bonded to deuterium (C2, C3, C5, C6) will exhibit characteristic coupling (C-D coupling), often appearing as triplets in the proton-decoupled ¹³C NMR spectrum due to the spin (I=1) of the deuterium nucleus. oregonstate.edu This C-D coupling provides unambiguous proof of the labeling positions.
Furthermore, deuterium substitution causes small but measurable changes in the chemical shifts of nearby nuclei, known as isotopic effects. The ¹³C chemical shifts of the deuterated carbons (and to a lesser extent, adjacent carbons) will be slightly shifted, typically upfield, compared to their protonated counterparts.
| Nucleus | 4-Chloroanisole (B146269) (Expected δ, ppm) | This compound (Expected δ, ppm & Multiplicity) | Isotopic Effect |
| ¹H NMR | Aromatic: ~6.8-7.3 (m), Methoxy: ~3.8 (s) | Aromatic: Residual peaks only, Methoxy: ~3.8 (s) | N/A |
| ¹³C NMR | C1: ~158, C4: ~128, C2/6: ~115, C3/5: ~129, Methoxy: ~55 | C1: ~158, C4: ~128, C2/6: Slightly upfield (t), C3/5: Slightly upfield (t), Methoxy: ~55 | Upfield shift on C2, C3, C5, C6 |
Note: Specific chemical shift values can vary depending on the solvent and concentration. washington.edusigmaaldrich.com
For complex aromatic systems, one-dimensional NMR spectra can sometimes be ambiguous due to signal overlap. tandfonline.com Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between atoms.
In the context of analyzing residual proton signals in this compound, a ¹H-¹H COSY experiment could confirm the coupling between any remaining adjacent aromatic protons. researchgate.net An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. This would definitively link any residual aromatic proton signals to their corresponding carbon atoms in the aromatic ring, further confirming the labeling pattern. tandfonline.com For the methoxy group, HSQC would show a clear correlation between the ¹H signal at ~3.8 ppm and the ¹³C signal at ~55 ppm.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Isotopic Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. rsc.org It is also exceptionally well-suited for assessing the isotopic purity of labeled compounds like this compound. nih.govresearchgate.net
Using techniques like electrospray ionization (ESI), HRMS can distinguish between the different isotopologues of the compound (i.e., molecules with zero, one, two, three, or four deuterium atoms). nih.gov By comparing the measured relative abundances of the ion peaks for each isotopologue against the theoretical natural abundance, a precise isotopic enrichment percentage can be calculated. almacgroup.com This method is rapid, highly sensitive, and requires very little sample. researchgate.net
| Isotopologue | Formula | Theoretical Exact Mass (Da) |
| 4-Chloroanisole (d0) | C₇H₇³⁵ClO | 142.01854 |
| 4-Chloroanisole-d1 | C₇H₆D³⁵ClO | 143.02482 |
| 4-Chloroanisole-d2 | C₇H₅D₂³⁵ClO | 144.03110 |
| 4-Chloroanisole-d3 | C₇H₄D₃³⁵ClO | 145.03738 |
| 4-Chloroanisole-d4 | C₇H₃D₄³⁵ClO | 146.04365 |
Note: Masses are for the most abundant isotopes of C, H, D, O, and ³⁵Cl.
The analysis provides a detailed distribution of the deuteration level, offering a comprehensive picture of the isotopic purity that complements NMR data. rsc.orgcerilliant.com
Vibrational Spectroscopy (Infrared and Raman) for Deuterium-Induced Spectral Shifts and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. mdpi.com The substitution of hydrogen with the heavier deuterium isotope leads to predictable shifts in the vibrational frequencies of the bonds involved. This phenomenon is particularly evident for C-D stretching and bending vibrations compared to their C-H counterparts.
The C-H stretching vibrations in aromatic rings typically appear in the 3000-3100 cm⁻¹ region of the IR and Raman spectra. Due to the increased mass of deuterium, the corresponding C-D stretching vibrations are expected to shift to a lower frequency, approximately in the 2200-2300 cm⁻¹ range. nih.gov This "Raman-silent region" for unlabeled biological molecules makes deuterium a useful tag for imaging. nih.govnih.gov The appearance of strong bands in this region and the corresponding decrease in the intensity of C-H stretching bands serve as clear evidence of successful deuteration.
| Vibrational Mode | Typical Frequency in C-H Compounds (cm⁻¹) | Expected Frequency in C-D Compounds (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 | 2200 - 2300 |
| Aromatic C-H Out-of-Plane Bend | 675 - 900 | Lower frequency (shifted) |
Advanced Scattering Techniques (Neutron and X-ray) for Molecular Structure and Dynamics in Deuterated Systems
Advanced scattering techniques provide direct information about the arrangement of atoms and molecules in space. The use of deuterated compounds is particularly advantageous in neutron scattering. nih.gov
Neutron scattering relies on the interaction of neutrons with atomic nuclei. Hydrogen (¹H) and deuterium (²H) have markedly different neutron scattering lengths (-3.74 fm and +6.67 fm, respectively). nih.gov This large difference means that substituting hydrogen with deuterium dramatically changes how a molecule scatters neutrons, a principle known as "contrast variation". cityu.edu.hk By selectively deuterating parts of a molecule or a system, researchers can effectively make those parts "visible" or "invisible" to neutrons, allowing for detailed structural analysis of complex systems that would be difficult to probe otherwise. nih.govnih.gov For a sample of this compound, neutron diffraction could precisely determine the positions of the deuterium atoms in the crystal lattice, providing definitive structural validation. ornl.gov
Together, these advanced techniques offer a powerful, multi-faceted approach to the complete structural and spectroscopic characterization of this compound, confirming its identity and providing deep insight into its molecular properties.
Theoretical and Computational Chemistry on Deuterated Aromatic Ethers
Quantum Chemical Modeling of Electronic Structure and Reactivity
Quantum chemical modeling serves as a powerful tool to investigate the electronic structure and reactivity of molecules like 4-Chloroanisole-2,3,5,6-d4. By solving the Schrödinger equation with various levels of approximation, these methods provide detailed information about molecular orbitals, electron density distribution, and the energies of different molecular states.
Density Functional Theory (DFT) is a widely used computational method to determine the equilibrium geometry and total electronic energy of molecules. mdpi.com DFT calculations for this compound would involve the optimization of the molecular structure to find the lowest energy conformation. researchgate.net This process yields precise bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Molecular Geometry Parameters for this compound using DFT (B3LYP/6-311G++(d,p))
| Parameter | Predicted Value |
| C-Cl Bond Length | ~1.75 Å |
| C-O Bond Length | ~1.36 Å |
| O-CH3 Bond Length | ~1.42 Å |
| C-D Bond Length | ~1.08 Å |
| C-C-Cl Bond Angle | ~119.5° |
| C-O-C Bond Angle | ~118.0° |
| Dihedral Angle (C-C-O-C) | ~0° (planar) |
Note: The values in this table are representative and based on typical DFT calculations for similar halogenated and deuterated aromatic compounds. Actual values would require specific calculations for this molecule.
Ab initio methods, which are based on first principles without the use of empirical parameters, are invaluable for predicting spectroscopic properties. kfupm.edu.sa For this compound, these methods can be employed to calculate vibrational frequencies, which are crucial for interpreting infrared (IR) and Raman spectra. The substitution of hydrogen with deuterium (B1214612) leads to a significant shift in the vibrational frequencies of the C-D bonds compared to C-H bonds due to the increased mass of deuterium.
Anharmonic calculations are often necessary to achieve good agreement with experimental spectra, especially for non-fundamental vibrations. acs.orgdntb.gov.ua Ab initio calculations can also predict nuclear magnetic resonance (NMR) chemical shifts and coupling constants, providing a theoretical framework for experimental NMR studies.
Table 2: Predicted Vibrational Frequencies for Key Modes in this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aromatic C-D Stretch | ~2250 |
| C-Cl Stretch | ~1090 |
| Asymmetric C-O-C Stretch | ~1250 |
| Symmetric C-O-C Stretch | ~1030 |
| Aromatic Ring Breathing | ~800 |
Note: These are approximate values based on ab initio calculations for deuterated aromatic compounds and serve as an illustration. dntb.gov.uamdpi.com Precise values would require specific computations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms. mdpi.com For this compound, MD simulations can be used to explore its conformational landscape and to study its interactions with other molecules, such as solvents or biological macromolecules. researchgate.netrsc.orgrsc.orgmdpi.com
These simulations can reveal the preferred orientation of the methoxy (B1213986) group relative to the aromatic ring and how this is influenced by the surrounding environment. unicamp.brnih.gov Furthermore, MD can elucidate the nature of intermolecular interactions, such as halogen bonding and van der Waals forces, which are critical in condensed phases. mdpi.com
Table 3: Representative Intermolecular Interaction Energies for this compound in a Water Box from MD Simulations
| Interaction Type | Average Energy (kcal/mol) |
| van der Waals | -5 to -10 |
| Electrostatic | -2 to -5 |
| Halogen Bonding (with water) | -1 to -3 |
Note: These values are illustrative and represent typical ranges observed in MD simulations of similar molecules in aqueous solution.
Prediction of Isotopic Effects on Reaction Kinetics and Thermodynamics
The replacement of hydrogen with deuterium in this compound is expected to give rise to kinetic isotope effects (KIEs) in chemical reactions where the C-D bond is broken or its vibrational environment is altered in the transition state. wikipedia.orgyoutube.com The KIE is the ratio of the rate constant for the light isotopologue (C-H) to the heavy isotopologue (C-D). princeton.edu
Theoretical calculations can predict the magnitude of these effects. mdpi.com A primary KIE is observed when the C-D bond is cleaved in the rate-determining step, and it is typically greater than 1, indicating a slower reaction for the deuterated compound. nih.gov Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking but where vibrational frequencies change between the reactant and the transition state.
Table 4: Theoretical Prediction of Kinetic Isotope Effects (kH/kD) for a Hypothetical Reaction Involving C-D Bond Cleavage
| Computational Method | Predicted Primary KIE (kH/kD) |
| Transition State Theory (TST) | 6.0 - 8.0 |
| TST with Tunneling Corrections | 7.0 - 10.0 |
Note: The values are representative for reactions involving C-H/C-D bond cleavage and illustrate the expected magnitude of the primary kinetic isotope effect.
Future Research Directions and Innovations in Deuterated Aromatic Compound Chemistry
Development of Novel Synthetic Routes for Complex Deuterated Anisole (B1667542) Analogs
The synthesis of deuterated aromatic compounds has traditionally relied on methods such as H-D exchange reactions using heavy water (D₂O) under high temperature and pressure. tn-sanso.co.jp While effective, these batch-type methods face limitations in production scale, efficiency, and cost, particularly for complex molecules. tn-sanso.co.jp Current research is actively exploring more efficient, scalable, and cost-effective synthetic pathways.
One promising area is the development of flow synthesis methods, which can significantly improve production throughput and enhance reaction efficiency. tn-sanso.co.jp For instance, a flow-type microwave reactor has demonstrated higher efficiency for H-D exchange reactions on aromatic compounds compared to conventional batch methods. tn-sanso.co.jp Another innovative approach involves transition-metal-free etherification protocols, which allow for the synthesis of deuterated ethers under mild conditions and are suitable for a wide range of aryl alkyl ethers. thieme-connect.com
Furthermore, new catalytic systems are being developed to achieve regioselective deuteration under mild conditions. For example, tris(pentafluorophenyl)borane (B72294) has been reported as a metal-free catalyst for the deuteration of (hetero)aromatic derivatives using deuterium (B1214612) oxide. tcichemicals.com Base-promoted strategies using dimethyl sulfoxide (B87167) (DMSO)-d6 as the deuterium source also offer a metal-free and cost-effective route for introducing deuterium into various organic molecules with a high degree of incorporation. nih.govresearchgate.net These methods are crucial for creating a diverse library of complex deuterated anisole analogs for various research applications.
| Synthetic Method | Key Features | Deuterium Source | Catalyst/Reagent | Potential Advantages |
|---|---|---|---|---|
| Flow Synthesis with Microwaves | Continuous process, rapid heating | D₂O | Platinum on alumina | Increased throughput, reduced process time, efficient H-D exchange tn-sanso.co.jp |
| Nucleophilic Aromatic Substitution | Transition-metal-free | Deuterated Alcohols | Base-mediated | Mild reaction conditions, suitable for sterically bulky alcohols thieme-connect.com |
| Borane Catalysis | Heavy metal-free, regioselective | D₂O | Tris(pentafluorophenyl)borane | Mild conditions, applicable to various aromatic derivatives tcichemicals.com |
| Base-Mediated Deuteration | Metal- and ligand-free | DMSO-d6 | Base (e.g., t-BuOK) | Cost-effective, high deuterium incorporation, ecological reagent nih.govresearchgate.net |
| Reductive Deuteration of Esters | Single-electron transfer (SET) | D₂O | SmI₂ | High deuterium incorporation (>95%), mild conditions, broad substrate scope organic-chemistry.org |
Expansion of Analytical Methodologies for Ultra-Trace Detection and Quantification
The utility of deuterated compounds like 4-Chloroanisole-2,3,5,6-d4 as internal standards in analytical chemistry is well-established, particularly for quantitative analysis using isotope dilution mass spectrometry (IDMS). princeton.edu Future advancements in this area are focused on pushing the limits of detection to the ultra-trace level (ng/mL down to fg/mL) and enhancing the precision of quantification in complex matrices. researchgate.net
Techniques such as inductively coupled plasma mass spectrometry (ICP-MS) are powerful for detecting and quantifying trace elements and isotopes. researchgate.netmdpi.com For organic molecules, the combination of gas chromatography (GC) or liquid chromatography (LC) with high-resolution mass spectrometry (HRMS) is essential. The development of novel ionization sources and mass analyzers continues to improve sensitivity and reduce matrix interference.
Neutron Activation Analysis (NAA) represents another sensitive method capable of determining certain isotopes in the ultra-trace region, offering advantages for large sample quantities and reliable detection. radchem.cz Furthermore, advancements in spectroscopic techniques are crucial. While methods like fluorescence spectrometry may require derivatization for non-fluorescent compounds, they can offer exceptional sensitivity. mdpi.com The ongoing challenge is to develop robust, multi-analyte methods that can reliably quantify deuterated and non-deuterated compounds at increasingly lower concentrations in environmental and biological samples. The quality and isotopic purity of deuterated standards are paramount, as impurities can affect the safety and potency of drugs and the accuracy of analytical measurements. bvsalud.org
| Analytical Technique | Principle | Typical Detection Limits | Application for Deuterated Compounds |
|---|---|---|---|
| GC-MS / LC-MS | Separation followed by mass-to-charge ratio detection | pg to fg | Primary tool for quantification using deuterated internal standards princeton.edumarketersmedia.com |
| ICP-MS | Atomization and ionization in plasma, followed by mass detection | ng/L to pg/L | Ultra-trace elemental and isotopic analysis researchgate.netmdpi.com |
| Neutron Activation Analysis (NAA) | Neutron bombardment induces radioactivity, measured by gamma spectroscopy | Down to 10⁻¹⁴ g/g for some elements | Bulk sample analysis for specific isotopes in the ultra-trace region radchem.cz |
| Nuclear Magnetic Resonance (NMR) | Interaction of nuclear spins with an external magnetic field | µg to mg | Structural elucidation and determination of isotopic purity synmr.in |
Advanced Mechanistic Insights through Combined Experimental and Computational Approaches
Deuterium-labeled compounds are indispensable tools for elucidating reaction mechanisms through the study of kinetic isotope effects (KIEs). nih.govresearchgate.net The difference in reaction rates between a deuterated and a non-deuterated molecule can provide critical information about the rate-determining step of a reaction and the nature of the transition state. princeton.edu Future research will increasingly rely on the synergy between experimental KIE measurements and high-level computational modeling to gain unprecedented mechanistic detail.
Theoretical studies, often using Density Functional Theory (DFT), can model reaction pathways and predict KIEs. nih.gov Comparing these computational predictions with experimental results provides strong validation for a proposed mechanism. researchgate.net For instance, in studies of deuterated anisole as a model for deuterium-labeled drugs, computational methods have been used to consider the nuclear quantum effects of protons and deuterons, revealing geometrical differences in intermediates and transition states that arise from the H/D isotope effect. nih.gov
This combined approach is powerful for analyzing H/D transfer reactions and other complex transformations. nih.gov By integrating experimental techniques like high-resolution spectroscopy with theoretical simulations, researchers can achieve a detailed description of intermolecular interactions, such as the π-stacking in an anisole dimer, and understand the subtle electronic effects of isotopic substitution. nih.gov This deeper understanding is crucial for designing new catalysts, optimizing reaction conditions, and predicting the metabolic fate of deuterated drugs.
| Approach | Methodology | Information Gained | Example Application |
|---|---|---|---|
| Experimental | Kinetic Isotope Effect (KIE) measurements, NMR spectroscopy, Time-resolved spectroscopy | Reaction rates, identification of intermediates, structural information nih.gov | Studying the photohydrolysis mechanism of 4-chloroanisole (B146269) |
| Computational | Density Functional Theory (DFT), Molecular Dynamics (MD) simulations | Transition state geometries, reaction energy profiles, predicted KIEs nih.govenergy.gov | Modeling H/D transfer reactions from anisole to methoxy (B1213986) radicals nih.gov |
| Combined Approach | Integrating experimental data (e.g., KIE, spectra) with computational models | Validated reaction mechanisms, detailed understanding of isotope effects nih.govnih.gov | Clarifying intermolecular interactions and excitonic coupling in the anisole dimer nih.gov |
Role of Deuterated Aromatic Ethers in Emerging Environmental and Process Chemistry Research
Deuterated aromatic ethers, such as this compound, are set to play an increasingly important role in environmental science and industrial process chemistry. In environmental analysis, the primary application is their use as highly reliable internal standards for the quantification of pollutants. clearsynth.comsynmr.in Since 4-chloroanisole itself can be an environmental contaminant, the deuterated analog is the ideal standard for accurately measuring its concentration in complex samples like water, soil, or air.
Beyond their use as standards, deuterated compounds are valuable as tracers to study the fate and transformation of molecules in complex systems. clearsynth.com For example, they can be used to track the degradation pathways of pollutants in the environment or to monitor the efficiency of industrial chemical processes. Isotopic labeling allows scientists to follow a molecule through a series of reactions without altering the chemical nature of the system. synmr.in
In materials science, the incorporation of deuterium into organic materials, such as those used in Organic Light Emitting Diodes (OLEDs), can enhance device durability and efficiency because the C-D bond is more resistant to cleavage than the C-H bond. scielo.org.mxtn-sanso.co.jp The development of deuterated benzene (B151609) and its derivatives serves as a building block for these advanced materials. uwaterloo.cadataintelo.com As the demand for more stable and efficient organic electronic materials grows, the application of deuterated aromatic compounds, including ethers, is expected to expand significantly. marketresearchcommunity.com
| Research Area | Role of Deuterated Aromatic Ethers | Specific Application | Significance |
|---|---|---|---|
| Environmental Monitoring | Internal Standard | Quantification of 4-chloroanisole and related pollutants in environmental samples using IDMS. guidechem.com | Enables accurate and precise measurement of contaminant levels. |
| Mechanistic Environmental Chemistry | Isotopic Tracer | Studying the degradation pathways and environmental fate of chloroanisoles. clearsynth.comsynmr.in | Provides insights into how pollutants behave and break down in the environment. |
| Process Chemistry | Tracer | Monitoring reaction efficiency and pathways in industrial synthesis. clearsynth.com | Helps optimize chemical processes for better yield and less waste. |
| Advanced Materials (OLEDs) | Stabilizing Component | Synthesis of more durable organic electronic materials. scielo.org.mxtn-sanso.co.jp | Improves the longevity and performance of devices like displays and lighting. |
Q & A
Q. What are the key synthetic methodologies for preparing isotopically labeled 4-Chloroanisole-d4?
The synthesis of 4-Chloroanisole-2,3,5,6-d4 typically involves deuterium substitution at specific positions using precursors like deuterated methoxy groups or halogen exchange reactions. For example, halogenated anisoles (e.g., 4-Bromo-3-chloroanisole) are synthesized via nucleophilic aromatic substitution using deuterated solvents (e.g., DMSO or DMF) and catalysts like CuBr/CuCl . Isotopic purity (>99 atom% D) is achieved through repeated crystallization or chromatography, followed by validation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
Q. How is the isotopic purity of this compound verified in environmental analysis?
Isotopic purity is confirmed using high-resolution mass spectrometry (HRMS) to detect deuterium incorporation ratios. For environmental applications, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is employed to distinguish the deuterated compound from non-labeled analogs in complex matrices. Calibration curves using certified standards (e.g., 1,2-Dichlorobenzene-d4) ensure quantification accuracy .
Q. What are the primary applications of 4-Chloroanisole-d4 in analytical chemistry?
This compound is widely used as an internal standard in environmental toxicology studies to quantify chlorinated aromatic pollutants (e.g., polychlorinated biphenyls or dioxins) via isotope dilution. Its deuterated structure minimizes matrix effects in gas chromatography (GC) and enhances signal reproducibility in trace-level analyses .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing deuterated analogs of chlorinated anisoles?
A factorial experimental design is recommended to evaluate variables like temperature, solvent polarity, and catalyst loading. For instance, refluxing in DMSO at 120°C for 18 hours maximizes yield in halogen exchange reactions . Kinetic studies using time-resolved NMR can monitor deuterium incorporation rates, while density functional theory (DFT) calculations predict regioselectivity in substitution reactions .
Q. What strategies resolve contradictions in degradation pathways of 4-Chloroanisole-d4 under UV irradiation?
Conflicting degradation data (e.g., half-life variations) may arise from differences in solvent systems or light intensity. Controlled photolysis experiments using a monochromatic UV source (e.g., 254 nm) and LC-MS analysis of intermediates (e.g., chlorocatechols) are critical. Comparative studies with non-deuterated analogs quantify kinetic isotope effects (KIEs), revealing deuterium’s role in stabilizing reactive intermediates .
Q. How does 4-Chloroanisole-d4 enhance mechanistic studies in microbial degradation?
Stable isotope probing (SIP) with 4-Chloroanisole-d4 tracks microbial assimilation pathways in soil or water systems. Metabolites extracted via solid-phase extraction (SPE) are analyzed using ultra-high-performance LC (UHPLC)-Orbitrap MS to identify deuterium-labeled intermediates, clarifying rate-limiting steps in anaerobic dechlorination .
Q. What computational models predict the environmental fate of deuterated chloroanisoles?
Molecular dynamics (MD) simulations parameterized with experimental solubility and logP data (e.g., 4-Chloroanisole-d4: logP ≈ 2.8) model its partitioning in air-water-soil systems. Quantitative structure-activity relationship (QSAR) tools like EPI Suite estimate biodegradation probabilities, validated against microcosm studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
